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2-Bromotoluene-3,4,5,6-D4

Cat. No.: B1526753
CAS No.: 56444-57-6
M. Wt: 175.06 g/mol
InChI Key: QSSXJPIWXQTSIX-QFFDRWTDSA-N
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Description

Significance of Deuterium (B1214612) in Molecular Systems and Reaction Dynamics

Deuterium (²H or D) is a particularly significant isotope in chemical research. symeres.com Its increased mass compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those breaking a C-H bond. advancedsciencenews.com This effect is a cornerstone of mechanistic chemistry, providing invaluable insights into the rate-determining steps of a reaction. symeres.comiitk.ac.in Furthermore, deuterated compounds are extensively used as internal standards in mass spectrometry for accurate quantification and in NMR spectroscopy to simplify complex spectra. thalesnano.com

Contextualization of Halogenated Toluene (B28343) Derivatives in Synthetic and Mechanistic Chemistry

Halogenated toluenes, such as 2-bromotoluene (B146081), are important intermediates in organic synthesis. ontosight.ai The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. rsc.orggoogle.com These reactions are fundamental to the construction of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The study of reaction mechanisms involving these halogenated derivatives is crucial for optimizing reaction conditions and developing new synthetic methodologies. rsc.org

Research Impetus for 2-Bromotoluene-3,4,5,6-D4: A Comprehensive Investigation

The specific impetus for the synthesis and investigation of this compound lies at the intersection of the principles outlined above. By selectively deuterating the aromatic ring of 2-bromotoluene, researchers create a powerful tool for several key applications:

Mechanistic Elucidation: The deuterated aromatic ring allows for detailed studies of reaction mechanisms. For instance, in reactions where the C-H bonds on the aromatic ring are involved, the use of this compound can help determine if C-H bond activation is a key step by observing the kinetic isotope effect. researchgate.net

Internal Standards: Its distinct mass makes it an excellent internal standard for the quantitative analysis of 2-bromotoluene and its metabolites in complex mixtures using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). thalesnano.com

Spectroscopic Studies: In NMR spectroscopy, the absence of protons on the aromatic ring simplifies the spectrum, allowing for clearer observation of signals from other parts of the molecule or from interacting species. thalesnano.com

The synthesis of such selectively deuterated compounds can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. snnu.edu.cntcichemicals.comnih.gov While a variety of deuterated toluenes exist, the specific placement of deuterium on the aromatic ring of this compound provides a unique probe for studying reactions that specifically involve this part of the molecule.

Interactive Data Table: Properties of 2-Bromotoluene and its Deuterated Analog

Property2-BromotolueneThis compound
Chemical Formula C₇H₇Br ontosight.aiC₇H₃BrD₄ guidechem.com
Molecular Weight 171.04 g/mol ontosight.ai175.06 g/mol guidechem.com
Boiling Point 181.7 °C nih.govNot readily available
Melting Point -27.6 °C prepchem.comNot readily available
CAS Number 95-46-5 sigmaaldrich.com56444-57-6 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7B B1526753 2-Bromotoluene-3,4,5,6-D4 CAS No. 56444-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSXJPIWXQTSIX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Enrichment Strategies

Direct Deuterium (B1214612) Exchange Protocols for Aromatic Systems

Direct hydrogen-deuterium (H/D) exchange methods involve treating 2-bromotoluene (B146081) with a deuterium source under conditions that facilitate the cleavage of C-H bonds and the formation of C-D bonds. The primary challenge is achieving the specific 3,4,5,6-tetradeuteration pattern while leaving the C-H bond at position 1 intact and avoiding side reactions.

Strong acids, particularly deuterated superacids like D2SO4 or CF3COOD, can protonate (or deuterate) the aromatic ring, forming a sigma complex (arenium ion). This intermediate can then lose a proton (or deuteron), leading to H/D exchange. In the case of 2-bromotoluene, the methyl group is an activating, ortho-para directing group, while the bromine is a deactivating, ortho-para director. This electronic influence makes the positions ortho and para to the methyl group (positions 3 and 5) the most susceptible to electrophilic substitution. However, achieving the desired 3,4,5,6-tetradeuteration while sparing the 1-position is not straightforward with this method due to competing directing effects and the harsh conditions required, which can lead to by-product formation. The process typically results in a mixture of partially deuterated isomers.

Transition metal catalysis offers a more refined approach to direct deuteration, often providing superior regioselectivity under milder conditions. Catalysts based on metals like iridium, rhodium, and palladium can activate C-H bonds directly, enabling their exchange with deuterium from sources such as deuterium gas (D2), heavy water (D2O), or deuterated solvents. For 2-bromotoluene, a catalyst system would need to selectively activate the C-H bonds at positions 3, 4, 5, and 6. Iridium complexes, often directed by a coordinating group on the substrate, are particularly effective for ortho-deuteration. However, achieving the specific pattern in 2-bromotoluene without a directing group that favors all four positions simultaneously is a significant synthetic hurdle. Research on related substrates shows that the choice of catalyst and ligands is critical for controlling which C-H bonds are activated.

Table 1: Examples of Transition Metal-Catalyzed Deuteration on Aromatic Substrates

Catalyst System Substrate Deuterium Source Deuterated Positions Isotopic Purity (%)
[Ir(cod)Cl]2 / bipyridine Benzoic Acid D2O Ortho to COOH >95
Pd/C Toluene (B28343) D2 gas Methyl group & aromatic ring Variable

This table presents illustrative data for related reactions to show the capability of transition metal catalysts.

Base-mediated deuteration involves the deprotonation of an aromatic C-H bond to form an aryl anion, which is then quenched with a deuterium source. The acidity of aromatic protons is generally very low, requiring the use of extremely strong bases (superbases) such as organolithium reagents or alkali metal amides. For 2-bromotoluene, the acidity of the aromatic protons is slightly enhanced by the inductive effect of the bromine atom. However, the regioselectivity can be difficult to control, and the harsh basic conditions can promote side reactions, including halogen-metal exchange, which would replace the bromine atom.

Synthesis via Deuterated Precursors and Building Blocks

A more controlled and often more successful strategy for synthesizing highly and specifically deuterated molecules involves using starting materials that already contain the deuterium atoms in the desired positions.

This approach would involve synthesizing the target molecule from a more complex deuterated precursor. A hypothetical, though complex, route could start with a heavily deuterated benzene (B151609) ring. For instance, one could envision a multi-step synthesis beginning with a deuterated dihalobenzene, which could undergo sequential cross-coupling reactions to introduce the methyl and bromo groups. However, a more direct and plausible route starts from a simpler, commercially available deuterated building block like Toluene-d8.

A highly effective synthesis begins with Toluene-d8, which has all eight protons replaced with deuterium. The bromination of Toluene-d8 can be achieved using a standard electrophilic aromatic substitution reaction. The methyl group on the deuterated toluene ring directs the incoming bromine atom primarily to the ortho and para positions.

The reaction of Toluene-d8 with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) yields a mixture of 2-bromo-toluene-d7 and 4-bromo-toluene-d7. These isomers can then be separated using standard chromatographic techniques. The 2-bromo-toluene-d7 isomer is the direct precursor to the final product, containing deuterium at all aromatic and methyl positions.

The Grignard reaction provides a classic method for incorporating deuterium. This would typically involve forming a Grignard reagent from a polyhalogenated, non-deuterated precursor and then quenching it with a deuterium source. For example, starting with 2,3,4,5,6-pentabromotoluene, one could selectively form a Grignard reagent at one or more positions, followed by quenching with heavy water (D2O) to introduce deuterium. However, controlling the regioselectivity of Grignard formation across multiple sites is exceptionally challenging.

A more practical application of this method is in the synthesis of the deuterated starting material itself, such as Benzene-d6. Benzene-d6 can be prepared by treating hexachlorobenzene (B1673134) with a reducing agent and a deuterium source, or via the reaction of a Grignard reagent derived from hexabromobenzene (B166198) with D2O. Benzene-d6 can then be used to synthesize Toluene-d8, the precursor mentioned in section 2.2.1.

Table 2: Compound Names Mentioned in the Article

Compound Name
2-Bromotoluene-3,4,5,6-D4
D2SO4 (Deuterated Sulfuric Acid)
CF3COOD (Trifluoroacetic acid-d)
Deuterium gas (D2)
Heavy water (D2O)
Toluene
Toluene-d8
2-bromo-toluene-d7
4-bromo-toluene-d7
Benzene-d6
Hexachlorobenzene
Hexabromobenzene
Benzoic Acid
Aniline
[Ir(cod)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
bipyridine
Pd/C (Palladium on carbon)
RhCl3 (Rhodium(III) chloride)
Bromine (Br2)

Deuterodecarboxylation of Substituted Aromatic Carboxylic Acids

A highly practical and selective protocol for the introduction of a deuterium atom onto an aromatic ring is the deuterodecarboxylation of an aromatic carboxylic acid. rsc.orgresearchgate.net This method is advantageous as it allows for regiospecific labeling; the deuterium atom replaces the carboxylate group at a predefined position. sorbonne-universite.fr The reaction typically involves heating the carboxylic acid in the presence of a deuterium source, such as deuterium oxide (D₂O), and a metal catalyst. researchgate.netsorbonne-universite.fr

The synthesis of this compound via this route would conceptually start from a precursor like 2-bromo-6-methylbenzoic acid, where the aromatic protons have been previously exchanged for deuterium. The subsequent decarboxylation step would then be carried out. However, a more direct, albeit for mono-deuteration, approach involves the direct deuterodecarboxylation of a non-deuterated carboxylic acid in a deuterated solvent. For extensive ring deuteration as in this compound, the synthesis would likely begin with a deuterated benzene derivative, which is then subjected to bromination and methylation, or by employing a starting material that is already deuterated.

For the specific decarboxylation step in related syntheses, both copper and silver-based catalyst systems have proven effective. sorbonne-universite.frthieme-connect.com Copper catalysts generally have a wider scope, but silver catalysts are often superior for ortho-substituted benzoic acids. researchgate.netsorbonne-universite.fr For instance, the deuterodecarboxylation of various ortho-substituted benzoic acids has been successfully achieved using a silver acetate (B1210297) catalyst in N-methyl-2-pyrrolidinone (NMP) with D₂O. sorbonne-universite.frthieme-connect.com The reaction proceeds under relatively mild conditions, yielding the desired ipso-deuterated arenes with good to excellent deuteration grades. sorbonne-universite.frthieme-connect.com

Table 1: Catalyst Systems for Deuterodecarboxylation of Aromatic Carboxylic Acids

Catalyst SystemSubstrate TypeConditionsYield/Deuteration GradeSource(s)
Cu₂O (5 mol%), 1,10-phenanthroline (B135089) (10 mol%)General Aromatic Carboxylic AcidsNMP-quinoline (3:1), D₂O, 170 °CGood to Excellent sorbonne-universite.frthieme-connect.com
AgOAc (10 mol%), K₂CO₃ (15 mol%)ortho-Substituted Benzoic AcidsNMP, D₂O, 120 °CHigh Yields, Good to Excellent sorbonne-universite.frthieme-connect.com
Ag(I) saltsortho-Substituted Benzoic AcidsDMSO/D₂OHigh Yields, Excellent Deuterium Incorporation rsc.orgresearchgate.net

Purification and Isolation Techniques for Isotopic Purity

Achieving high isotopic purity is critical for the application of deuterated compounds. rsc.orgrsc.org Following synthesis, the crude product, containing a mixture of isotopologues (e.g., D3, D2, D1, and non-deuterated species), must undergo rigorous purification.

Chromatographic Separation Methods for Deuterated Analogs

Chromatographic techniques are essential for separating deuterated compounds from their protiated (non-deuterated) counterparts. nih.gov The separation is based on the subtle differences in physical properties between isotopologues, an observation known as the isotope effect. nih.gov

Gas-liquid chromatography (GC) has been successfully used to separate numerous isotopologue pairs. nih.gov The choice of stationary phase is crucial; studies have shown that nonpolar stationary phases often result in an "inverse isotope effect," where the heavier deuterated compound elutes earlier than the lighter one. nih.gov Conversely, polar stationary phases tend to show a "normal isotope effect" (heavier compound elutes later). nih.gov For the separation of compounds like toluene, stationary phases such as polydimethylsiloxane (B3030410) or phenyl-substituted variants could be employed. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique. It has been demonstrated that protiated compounds can bind more strongly to nonpolar stationary phases (like C18) than their deuterated analogs when using aqueous-organic mobile phases. cchmc.org This difference in retention allows for their separation. The separation of a toluene-h8/d8 pair has been successfully demonstrated using RP-HPLC. cchmc.org

Distillation and Recrystallization for High Isotopic Enrichment

Fractional distillation is a viable method for enriching deuterated compounds, exploiting the small differences in boiling points between isotopologues. For instance, heavy water (D₂O) has a boiling point of 101.4 °C, slightly higher than H₂O (100.0 °C), which allows for its concentration through distillation. libretexts.org Similarly, deuterated organic compounds like this compound will have a slightly different boiling point than their lower-deuterated or non-deuterated counterparts, enabling separation through careful fractional distillation, often requiring multiple cycles to achieve high enrichment. smolecule.com

Recrystallization can also be used for purification if the compound is a solid at room temperature or below. This technique relies on differences in solubility between the desired deuterated compound and its isotopic impurities in a chosen solvent. By carefully controlling temperature and concentration, the target compound with the highest isotopic enrichment can be selectively crystallized from the solution.

Quantification of Deuterium Content and Isotopic Purity Verification

Verifying the isotopic purity and confirming the location of deuterium atoms are the final and most critical steps. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI) or liquid chromatography (LC-MS), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net The technique distinguishes and quantifies the relative abundance of all H/D isotopolog ions (D₀, D₁, D₂, etc.) present in the sample. nih.gov By calculating the relative intensities of these ions and correcting for the natural isotopic abundance of other elements (like ¹³C), a precise isotopic purity value can be determined. nih.govalmacgroup.com This method is advantageous due to its speed, high sensitivity, and very low sample consumption. researchgate.net

Table 2: Comparison of Analytical Techniques for Isotopic Purity Verification

TechniquePrincipleAdvantagesLimitationsSource(s)
Mass Spectrometry (HRMS) Measures mass-to-charge ratio to distinguish and quantify different isotopologues based on mass differences.High sensitivity, rapid analysis, low sample consumption, provides distribution of all isotopologues (D₀, D₁, D₂, etc.).Does not directly provide information on the position of the deuterium labels. nih.gov, researchgate.net, researchgate.net
NMR Spectroscopy (¹H and ²H) Detects nuclear spins in a magnetic field. ¹H NMR shows signal absence at deuterated sites; ²H NMR directly detects deuterium.Unambiguously determines the position of deuterium labels, confirms structural integrity, quantitative under proper conditions.Lower sensitivity compared to MS, requires larger sample amounts, longer acquisition times. rsc.org, rsc.org, sigmaaldrich.com

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis

NMR spectroscopy is an indispensable tool for the analysis of isotopically labeled compounds. A combination of ¹H, ²H, and ¹³C NMR experiments provides a comprehensive understanding of the molecule's structure, the specific sites of deuteration, and the isotopic purity.

¹H NMR for Residual Protium (B1232500) Quantification and Aromatic Solvent Induced Shifts (ASIS)

While the aromatic ring of 2-Bromotoluene-3,4,5,6-D4 is intentionally deuterated, ¹H NMR spectroscopy is crucial for detecting and quantifying any remaining, non-deuterated hydrogen atoms (residual protium). The spectrum is expected to be simple, primarily showing a signal for the methyl (CH₃) protons. Any small signals in the aromatic region would indicate incomplete deuteration. The integration of these residual proton signals against the integral of the methyl group or a known internal standard allows for the calculation of isotopic purity. mdpi.comsigmaaldrich.com

The chemical shift of the methyl protons can also be influenced by the choice of NMR solvent, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS). nanalysis.comscispace.com When a spectrum is recorded in an aromatic solvent like benzene-d₆ (C₆D₆) versus a more inert solvent like chloroform-d (B32938) (CDCl₃), the protons of the solute molecule experience shielding or deshielding effects due to the magnetic anisotropy of the solvent's aromatic ring. researchgate.netd-nb.info For this compound, the methyl group protons are expected to show a significant upfield shift (lower ppm value) in benzene-d₆ compared to chloroform-d. This predictable shift can be used to help confirm the identity of the signals and provide further structural confirmation. nanalysis.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Shift in CDCl₃ (ppm)Expected Shift in C₆D₆ (ppm)Multiplicity
-CH₃~2.3-2.4Upfield shifted from CDCl₃ valueSinglet
Residual Aromatic~6.8-7.5VariableMultiplet

Note: Data are estimated based on typical values for similar compounds and the principles of ASIS. Actual values may vary.

¹³C NMR for Isotopic Perturbation of Chemical Shifts

The substitution of hydrogen with deuterium causes predictable changes in the ¹³C NMR spectrum, known as isotopic shifts. nih.govresearchgate.net These effects are valuable for confirming the locations of deuterium.

Primary Isotope Effect: The carbon atoms directly bonded to deuterium (C3, C4, C5, and C6) will exhibit two main changes. First, their resonance signals will be split into multiplets (typically a 1:1:1 triplet) due to one-bond carbon-deuterium (¹³C-²H) coupling. Second, these signals will be shifted slightly upfield compared to their positions in the non-deuterated 2-bromotoluene (B146081). nih.govrsc.org

Secondary Isotope Effect: Carbon atoms that are two or more bonds away from the deuterium atoms (C1, C2, and the methyl carbon) will also experience a smaller, but often measurable, upfield shift. rsc.orgnih.gov

By comparing the ¹³C NMR spectrum of this compound to that of standard 2-bromotoluene, these isotopic perturbations provide definitive evidence of the deuteration pattern. nih.gov

Table 2: Comparison of ¹³C NMR Data for 2-Bromotoluene vs. This compound

Carbon Atom2-Bromotoluene (Expected δ in ppm)This compound (Expected Changes)
C1 (-CH₃)~139Singlet, minor upfield shift
C2 (-Br)~123Singlet, minor upfield shift
C3~132Upfield shift, multiplet due to ¹³C-²H coupling
C4~127Upfield shift, multiplet due to ¹³C-²H coupling
C5~130Upfield shift, multiplet due to ¹³C-²H coupling
C6~127Upfield shift, multiplet due to ¹³C-²H coupling
-CH₃~23Singlet, minor upfield shift

Note: Expected shifts for 2-Bromotoluene are based on general spectral data. The changes for the D4 analogue are qualitative descriptions of isotopic effects. nih.govrsc.orgnih.gov

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of labeled compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound, the presence of four deuterium atoms instead of hydrogen atoms increases the molecular weight compared to its unlabeled counterpart. Furthermore, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. HRMS can resolve the molecular ions corresponding to both bromine isotopes. chemicalbook.com

The analysis allows for the verification of the exact mass, which confirms both the elemental composition (C₇H₃D₄Br) and the level of isotopic incorporation, distinguishing it from incompletely deuterated species. nih.govrsc.org

Table 3: Theoretical Exact Masses for this compound

Molecular FormulaIsotopeTheoretical Monoisotopic Mass (Da)
C₇H₃D₄⁷⁹Br⁷⁹Br173.99822
C₇H₃D₄⁸¹Br⁸¹Br175.99617

Note: Masses calculated based on the most abundant isotopes of C and H, and the specified isotopes of D and Br.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uib.no It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal method for assessing the chemical purity and isotopic enrichment of this compound. uib.no

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For this compound, this separation ensures that it is free from its non-deuterated counterpart and other potential impurities.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound provides two critical pieces of information:

Chemical Purity: The presence of any peaks other than the one corresponding to the target compound indicates the presence of impurities. Reputable suppliers often provide a chemical purity of at least 98%. lgcstandards.com

Isotopic Distribution: The mass spectrum reveals the distribution of deuterium in the molecule. The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (approximately 175.06 g/mol ). lgcstandards.com The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to calculate the isotopic purity, which is often specified as atom % D. lgcstandards.com For instance, a 98 atom % D purity indicates a high level of deuteration. lgcstandards.com

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (M+) m/z ≈ 174 and 176 (due to ⁷⁹Br and ⁸¹Br isotopes)
Isotopic Purity Typically ≥ 98 atom % D lgcstandards.com
Chemical Purity ≥ 98% lgcstandards.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. libretexts.org This method is ideal for confirming the molecular weight of this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. libretexts.org

For this compound, ESI-MS would be expected to produce a strong signal for the molecular ion [M+H]⁺ or other adducts depending on the solvent system used. The high-resolution capabilities of modern ESI-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, allow for the determination of the accurate mass of the molecular ion. uvic.ca This accurate mass measurement can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms. The accurate mass of this compound is reported to be 173.9982. lgcstandards.com The observation of this mass with high accuracy provides strong evidence for the correct isotopic labeling.

Table 2: Expected ESI-MS Data for this compound

Ion TypeExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)
[M]⁺ ~174.00~176.00
[M+H]⁺ ~175.01~177.01
[M+Na]⁺ ~197.00~199.00

Isotope-Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurement

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the highly precise and accurate measurement of the relative abundance of isotopes in a sample. wikipedia.orgforensic-isotopes.org While GC-MS provides a good estimate of isotopic enrichment, IRMS offers a much higher level of precision, which is crucial for applications where even small variations in isotopic composition are significant. wikipedia.org

In IRMS, the sample is first converted into a simple gas, such as H₂ for hydrogen isotope analysis. forensic-isotopes.orgsmu.ca This is typically achieved through high-temperature conversion. The resulting gas is then introduced into the mass spectrometer, which is specifically designed to measure small differences in isotope ratios. forensic-isotopes.org The instrument simultaneously measures the ion currents of the different isotopic species (e.g., H₂ and HD), and the ratio of these currents provides a precise measure of the isotopic abundance. wikipedia.org

For this compound, IRMS would be used to determine the exact deuterium enrichment. The results are often expressed in delta (δ) notation relative to a standard. However, for highly enriched compounds, the direct atom percent is more commonly reported. The high precision of IRMS can differentiate between samples with very similar levels of deuteration.

Table 3: Comparison of Mass Spectrometry Techniques for Isotopic Analysis

TechniquePrimary Application for this compoundPrecision
GC-MS Purity and general isotopic distributionGood
ESI-MS Molecular ion confirmation and accurate massHigh (for mass accuracy)
IRMS Precise isotopic abundance measurementVery High

Vibrational Spectroscopy for Spectroscopic Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.gov These methods are invaluable for confirming the structural identity of this compound, particularly the presence of carbon-deuterium (C-D) bonds.

Infrared (IR) Spectroscopy for C-D Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The substitution of hydrogen with deuterium results in a significant shift in the vibrational frequencies of the C-H bonds. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. For this compound, the C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ region. This is a clear and unambiguous indicator of successful deuteration of the aromatic ring. Similarly, the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring, will also shift to lower wavenumbers.

Table 4: Expected IR Vibrational Frequencies for this compound

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)
Aromatic C-H/C-D Stretch 3100 - 3000~2300 - 2200
Aromatic C-H/C-D Out-of-Plane Bend 900 - 675Lower than C-H bends

Note: The exact frequencies can be influenced by the substitution pattern and molecular environment.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, similar to IR spectroscopy. nih.govchemsrc.com However, the selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique and not the other. Therefore, Raman spectroscopy provides complementary information for a complete vibrational analysis. americanpharmaceuticalreview.com

In Raman spectroscopy, a laser is used to irradiate the sample, and the scattered light is analyzed. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecule.

For this compound, the C-D stretching vibrations would also be observable in the Raman spectrum, complementing the IR data. The symmetric vibrations of the deuterated benzene ring are often strong in the Raman spectrum. A combined analysis of both IR and Raman spectra allows for a more detailed and confident assignment of the vibrational modes and confirmation of the molecular structure. nih.gov

Applications in Mechanistic Organic Chemistry

Elucidation of Reaction Pathways through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a cornerstone of mechanistic investigation. By replacing the hydrogen atoms on the aromatic ring of 2-bromotoluene (B146081) with deuterium, chemists can meticulously follow the journey of the toluene (B28343) core through various reaction sequences.

While 2-Bromotoluene-3,4,5,6-D4 is not primarily designed to track the carbon skeleton itself, the deuterium labels on the aromatic ring are invaluable for detecting rearrangements of substituents on the ring. For instance, in reactions that might proceed through aryne intermediates or other rearranged structures, the final position of the deuterium atoms relative to the bromine and methyl groups can provide definitive evidence for or against a proposed rearrangement pathway. If a reaction causes migration of the bromine or methyl group, the pattern of deuterium labeling in the product will be distinctly different from that of the starting material, thereby illuminating the mechanistic course.

Nucleophilic aromatic substitution (SNAr) reactions often proceed through a Meisenheimer complex. The presence of deuterium atoms on the aromatic ring of this compound does not typically induce a significant primary kinetic isotope effect in these reactions, as the C-D bonds are not broken in the rate-determining step. However, secondary effects can be observed. Furthermore, in reactions that might proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate, the isotopic labeling pattern is crucial. The formation of a benzyne from this compound would lead to a mixture of products where the incoming nucleophile could add to either end of the triple bond, resulting in a predictable and detectable distribution of the deuterium labels in the final products.

Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification

The kinetic isotope effect is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is a direct consequence of the difference in zero-point vibrational energies of bonds to the lighter and heavier isotopes. By measuring the KIE, chemists can gain profound insights into the transition state of the rate-determining step.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of this compound, a significant primary KIE (typically kH/kD > 2) would be expected in reactions where the cleavage of one of the aromatic C-D bonds is the slowest step. This is often the case in the rearomatization step of some electrophilic aromatic substitution reactions. The observation of a substantial KIE would provide strong evidence that the proton (or deuteron) removal is indeed rate-limiting.

Table 1: Representative Primary Kinetic Isotope Effects in Aromatic C-D Bond Cleavage

Reaction Type Typical kH/kD Value Mechanistic Implication
Electrophilic Aromatic Substitution (rate-limiting proton removal) 3 - 7 C-D bond cleavage is part of the rate-determining step.

This table presents typical values for primary KIEs and is for illustrative purposes. Actual values are dependent on the specific reaction conditions.

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. These effects are generally smaller than primary KIEs (kH/kD is often close to 1) and can be classified as α or β effects depending on the position of the isotope relative to the reaction center. For this compound, a change in hybridization at the carbon atoms bearing the deuterium labels from sp² in the reactant to sp³ in an intermediate (like a Meisenheimer or arenium complex) would lead to a secondary KIE. The magnitude and direction of this effect (kH/kD > 1 or < 1) can provide subtle but valuable information about the structure of the transition state.

Table 2: Expected Secondary Kinetic Isotope Effects for Hybridization Change

Hybridization Change at Deuterated Carbon Type of Secondary KIE Expected kH/kD Value
sp² → sp³ Normal ~1.1 - 1.3

These values represent generalized expectations for secondary KIEs and can vary based on the specifics of the reaction.

Intermolecular vs. Intramolecular KIE Studies

The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By comparing the rates of reaction for a deuterated substrate (k_D) and its non-deuterated counterpart (k_H), chemists can determine if the C-H bond is broken in the rate-determining step of a reaction. nih.gov The use of this compound allows for sophisticated KIE experiments, particularly the comparison of intermolecular and intramolecular KIEs, which provides more nuanced information than a simple KIE measurement alone. nih.gov

An intermolecular KIE is determined by competing two separate molecules, 2-bromotoluene and this compound, in the same reaction vessel. epfl.ch In contrast, an intramolecular KIE is measured using a molecule that contains both hydrogen and deuterium at equivalent, competing sites. While this compound itself is used for intermolecular studies, a related compound like 2-bromotoluene-3-d would be used for an intramolecular experiment where a reagent could react at either the deuterated C3 or the non-deuterated C6 position.

The comparison between these two KIE values is mechanistically significant. A key principle is that a difference between the intramolecular and intermolecular KIE values often points to the existence of a pre-equilibrium or a reversible intermediate-forming step before the C-H/C-D bond cleavage. nih.govnih.gov

If k_H/k_D (intramolecular) > k_H/k_D (intermolecular) , it suggests the reaction proceeds through a multi-step mechanism where an intermediate is formed reversibly before the irreversible, rate-determining C-H/C-D bond cleavage. nih.gov The initial reversible step does not discriminate between the heavy and light isotopes in the intermolecular case, "masking" the full effect. acs.org

If k_H/k_D (intramolecular) ≈ k_H/k_D (intermolecular) , this is consistent with a mechanism where C-H/C-D bond cleavage occurs in the first irreversible and rate-determining step. nih.gov

For example, in a hypothetical electrophilic aromatic substitution reaction on 2-bromotoluene, the use of the d4-analog could help distinguish between different mechanisms.

Experimental Observation Mechanistic Implication
k_H/k_D (intra) > k_H/k_D (inter)Suggests reversible formation of a σ-complex (Wheland intermediate) prior to the rate-determining deprotonation step.
k_H/k_D (intra) ≈ k_H/k_D (inter)Suggests that the initial attack of the electrophile to form the C-H bond is the rate-determining step.

This interactive table illustrates how comparing KIE values can elucidate reaction mechanisms.

Investigations of C-H/C-D Bond Activation Processes

The functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry. rutgers.edu Isotopically labeled molecules like this compound are indispensable for studying the mechanisms of these C-H activation reactions, which can be mediated by transition metals or radical species. nih.gov

Transition metals, particularly palladium, rhodium, and iridium, are widely used to catalyze the functionalization of C-H bonds. snnu.edu.cnrsc.org These reactions often proceed via an organometallic intermediate formed by the cleavage of a C-H bond by the metal center. rutgers.edu this compound serves as an ideal substrate for probing the mechanism of such catalytic cycles, for instance, in cross-coupling reactions like the Suzuki or Heck reactions where C-H (or C-D) activation is a key step. evitachem.com

By conducting a reaction with this compound and comparing its rate to that of unlabeled 2-bromotoluene, a primary KIE can be measured. A significant KIE (typically k_H/k_D > 2) indicates that the C-D bond cleavage is involved in the rate-determining step of the reaction. nih.gov This could be, for example, the concerted metalation-deprotonation (CMD) step, which is common in these catalytic cycles. snnu.edu.cn Conversely, a KIE close to unity (k_H/k_D ≈ 1) would suggest that C-D bond cleavage occurs in a fast step either before or after the rate-limiting step, such as a rapid pre-equilibrium or a subsequent fast product-forming step. acs.org

For example, in a palladium-catalyzed direct arylation, the following KIE values could be observed:

Observed KIE (k_H/k_D) Inferred Rate-Determining Step
~ 4.5C-D bond cleavage during concerted metalation-deprotonation (CMD).
~ 1.1Ligand dissociation from the metal center or reductive elimination.

C-H bonds can also be activated through radical pathways, often initiated by a radical species that abstracts a hydrogen atom to form a carbon-centered radical. acs.org The C-D bonds in this compound are stronger and thus less readily cleaved by radicals than the corresponding C-H bonds. This difference is the source of a large primary KIE, which serves as a powerful diagnostic tool for confirming a radical mechanism. researchgate.net

In a typical experiment, a reaction would be initiated in the presence of a radical initiator (e.g., N-bromosuccinimide or a peroxide). rsc.org If the reaction involves the abstraction of an aromatic deuterium atom from this compound in its rate-determining step, a large KIE would be observed when compared to the reaction with normal 2-bromotoluene. This confirms that a hydrogen atom transfer (HAT) event is kinetically significant. nih.gov These studies are crucial for understanding reaction pathways in diverse areas, from materials science to the synthesis of high-energy compounds. rsc.org

Stereochemical Probes with Isotopic Labeling

Isotopic labeling can also serve as a subtle yet powerful probe of a reaction's stereochemistry, even in molecules that are not traditionally considered chiral. nih.gov While this compound is an achiral molecule, the deuterium labels desymmetrize the aromatic ring, making it prochiral. The four deuterated positions (C3, C4, C5, C6) are not chemically equivalent. For instance, the C3 and C6 positions are diastereotopic relative to each other due to their proximity to the two different ortho substituents (Br and CH3).

In a reaction involving a chiral catalyst, the catalyst may exhibit a preference for activating one C-D bond over another. For example, a chiral transition-metal complex might selectively cleave the C-D bond at the C6 position over the C3 position. If this C-D activation leads to the formation of a new chiral center, analyzing the position of the remaining deuterium atoms in the product can provide detailed information about the geometry of the transition state through which the reaction proceeds. nih.gov

This technique, which combines isotopic labeling with a stereochemical probe, can reveal hidden aspects of a reaction mechanism, such as otherwise invisible exchange processes or the precise orientation of the substrate within the catalyst's chiral pocket. nih.gov

Analytical and Metrological Applications

Use as Internal Standard in Quantitative Analytical Methods

In quantitative analytical chemistry, the use of an internal standard (IS) is a common practice to improve the accuracy and precision of measurements. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument. chromatographyonline.com Deuterated compounds, such as 2-Bromotoluene-3,4,5,6-D4, are frequently chosen as internal standards, especially in mass spectrometry-based methods, because their chemical behavior is very similar to their non-deuterated counterparts, yet they have a different mass-to-charge ratio, allowing for their distinct detection. alfa-chemistry.com

Calibration and Standardization in Chromatographic Techniques (GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and identifying compounds in a mixture. lcms.cz For quantitative analysis using these methods, a calibration curve is typically generated by analyzing a series of standards containing known concentrations of the analyte. clearsynth.com By adding a constant, known amount of an internal standard like this compound to all calibration standards and unknown samples, the ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. chromatographyonline.com This method, known as internal standard calibration, helps to correct for variations in injection volume and instrument response. chromatographyonline.com

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended in LC-MS/MS applications for regulated bioanalysis. nih.gov The SIL-IS should possess high isotopic purity and not undergo any isotope exchange reactions. nih.gov For GC-MS analysis, which is often used for volatile compounds, this compound can serve as an effective internal standard for the quantification of similar aromatic compounds. tib.eu

Compensation for Matrix Effects and Sample Preparation Variability

Complex samples, such as those from biological or environmental sources, contain a multitude of components that can interfere with the analysis of the target analyte. This interference is known as the "matrix effect" and can either suppress or enhance the analyte's signal, leading to inaccurate results. waters.comtandfonline.com One of the primary advantages of using a deuterated internal standard like this compound is its ability to compensate for these matrix effects. clearsynth.com

Because the internal standard is chemically almost identical to the analyte, it is affected by the matrix in a very similar way. tandfonline.com Therefore, any signal suppression or enhancement experienced by the analyte is also experienced by the internal standard. By using the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out. wuxiapptec.com This is particularly crucial in electrospray ionization (ESI), a common ionization technique in LC-MS, where co-eluting compounds can significantly impact ionization efficiency. waters.comresearchgate.net

Furthermore, variability can be introduced during sample preparation steps such as extraction and concentration. Adding the internal standard at the beginning of the sample preparation process allows it to account for any losses of the analyte that may occur during these steps. nih.gov

Enhancement of Analytical Precision and Accuracy

The ultimate goal of using an internal standard is to improve the precision and accuracy of the analytical method. nih.gov Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value. scioninstruments.com By correcting for variations in sample handling, instrument performance, and matrix effects, this compound can significantly enhance both of these parameters. clearsynth.complos.org

The use of an internal standard is a cornerstone of robust and reliable analytical method development and validation. clearsynth.com The data table below summarizes the key aspects of using this compound as an internal standard.

Parameter Benefit of Using this compound as an Internal Standard
Calibration Enables accurate instrument calibration by providing a stable reference point. clearsynth.com
Matrix Effects Compensates for signal suppression or enhancement caused by sample matrix components. clearsynth.comwaters.com
Sample Preparation Corrects for analyte losses during extraction and other sample handling steps. nih.gov
Precision Improves the reproducibility of measurements by accounting for random errors. nih.gov
Accuracy Increases the closeness of the measured value to the true value by minimizing systematic errors. scioninstruments.com

Trace Analysis and Environmental Fate Studies

The presence of organic pollutants in the environment, even at trace levels, is a significant concern. semanticscholar.orgscirp.org Understanding the fate and transport of these pollutants is crucial for assessing their environmental impact and developing remediation strategies. nih.govresearchgate.net Deuterated compounds like this compound are valuable tools in these investigations.

Isotopic Tracing of Organic Pollutants in Environmental Matrices

Isotopic tracing involves introducing a labeled compound into a system to follow its path and transformation. alfa-chemistry.com this compound can be used as a tracer for brominated aromatic pollutants in various environmental matrices such as soil, water, and air. alfa-chemistry.comosti.gov By analyzing samples over time and space, researchers can track the movement and distribution of the deuterated compound, providing insights into the transport mechanisms of similar, non-labeled pollutants. imrpress.com

For example, deuterated compounds have been used in field studies to monitor the in-situ biodegradation of aromatic compounds in groundwater. imrpress.com By injecting a known amount of the deuterated tracer and a conservative tracer (one that does not degrade), the depletion of the deuterated compound relative to the conservative tracer can be used to estimate biodegradation rates. imrpress.com

Investigation of Biodegradation Pathways of Aromatic Compounds in Model Systems

Biodegradation is a key process that determines the persistence of organic pollutants in the environment. mdpi.com Understanding the metabolic pathways by which microorganisms break down these compounds is essential for predicting their environmental fate. nih.gov Deuterated compounds can be used in laboratory microcosm studies to elucidate these degradation pathways.

In such studies, a model system, such as a soil or sediment slurry, is spiked with the deuterated compound. researchgate.net Over time, samples are taken and analyzed for the parent compound and its transformation products. The presence of deuterium (B1214612) in the identified metabolites provides direct evidence that they are derived from the original pollutant. acs.org This technique, often coupled with powerful analytical methods like high-resolution mass spectrometry, can help identify novel biodegradation pathways and the microorganisms responsible. nih.gov

The table below outlines the applications of this compound in environmental studies.

Application Area Specific Use of this compound Key Research Findings
Environmental Fate Tracing the transport and distribution of brominated aromatic pollutants in soil and groundwater. alfa-chemistry.comimrpress.comEnables the determination of transport velocities and dispersion coefficients in aquifers.
Biodegradation Rates Quantifying the rate of in-situ biodegradation of aromatic contaminants in contaminated sites. imrpress.comProvides data for assessing the effectiveness of natural attenuation and bioremediation strategies.
Metabolic Pathways Identifying the intermediate products formed during the microbial degradation of brominated toluenes. researchgate.netacs.orgElucidates the biochemical mechanisms that microorganisms use to break down pollutants.

Monitoring Abiotic Transformation Processes in Controlled Environments

The study of how pollutants transform in the environment through non-biological (abiotic) processes, such as photodegradation, is essential for understanding their fate and potential impact. researchgate.netpjoes.com this compound, as a deuterated analog of the pollutant 2-bromotoluene (B146081), is an invaluable tool in these investigations. By introducing a known quantity of the deuterated compound into a controlled experimental setup, researchers can accurately trace and quantify its degradation over time without interference from the non-deuterated (native) compound.

In a typical study, a solution containing this compound is exposed to specific environmental stressors, such as UV radiation, to simulate natural degradation conditions. nih.gov Samples are collected at various time points and analyzed, often by gas chromatography-mass spectrometry (GC-MS), to determine the remaining concentration of the deuterated compound and to identify any transformation products. The distinct mass of the deuterated compound allows for its clear separation from the native analyte and its degradation products in the mass spectrometer.

While specific studies detailing the abiotic transformation of this compound are not widely published, analogous research using other deuterated aromatic hydrocarbons provides a strong framework for its application. For instance, studies on deuterated toluene (B28343) (toluene-d8) and xylene have successfully been used to monitor their in-situ transformation in contaminated aquifers. nih.govoregonstate.edu These studies demonstrated the formation of deuterated benzylsuccinic acid analogs, providing unequivocal evidence of anaerobic transformation processes. nih.govoregonstate.edu This approach allows for the calculation of transformation rates and provides insights into the degradation pathways. nih.gov

The data from such experiments can be compiled to understand the kinetics of the degradation process. For example, the photodegradation of brominated flame retardants has been shown to follow first-order kinetics, with degradation rates varying based on the wavelength of light and the solvent matrix. nih.gov

Table 1: Hypothetical Abiotic Degradation Data for this compound under UV Irradiation

Time (hours)Concentration (µg/L)Percent Degraded
01000%
18515%
27228%
45149%
82773%
121585%
24595%

This table is illustrative and represents the type of data that would be generated in a study monitoring the abiotic degradation of this compound.

Method Development for Isotopic Dilution Analysis (IDA)

Isotopic Dilution Analysis (IDA) is a powerful quantitative technique that utilizes the addition of a known amount of an isotopically labeled standard to a sample. cenam.mxtandfonline.com this compound is an ideal internal standard for the IDA of 2-bromotoluene and other related volatile organic compounds by GC-MS. The principle of IDA relies on the assumption that the isotopically labeled standard behaves identically to the native analyte during sample preparation, extraction, and analysis. nih.govresearchgate.net

The development of an IDA method using this compound involves several key steps:

Selection of Internal Standard: this compound is chosen because it is chemically identical to the analyte of interest (2-bromotoluene) but has a different mass due to the deuterium atoms. This ensures similar behavior during analysis while allowing for distinct detection by the mass spectrometer. nemc.us

Calibration: A series of calibration standards are prepared containing known concentrations of the native analyte and a constant, known concentration of this compound. tandfonline.com The ratio of the analytical signals of the native analyte to the internal standard is then plotted against the concentration of the native analyte to generate a calibration curve.

Sample Analysis: A known amount of this compound is added to the unknown sample. The sample is then processed and analyzed by GC-MS. By measuring the ratio of the signals from the native analyte and the internal standard, the concentration of the native analyte in the original sample can be accurately determined from the calibration curve. nih.gov

The primary advantage of using this compound in IDA is its ability to compensate for variations and losses that can occur during the analytical process. nih.gov This includes inconsistencies in injection volume, sample extraction efficiency, and matrix effects, where other components in the sample can enhance or suppress the analytical signal. tandfonline.comresearchgate.net The U.S. Environmental Protection Agency (EPA) recommends the use of deuterated monitoring compounds in its analytical methods for volatile organic compounds to improve data quality and precision. nemc.usepa.gov

Table 2: Performance Characteristics of a Typical IDA Method for VOCs using a Deuterated Internal Standard

ParameterTypical ValueReference
Linearity (R²)> 0.995 cenam.mxnih.gov
Limit of Detection (LOD)< 5 µg/L cenam.mx
Limit of Quantification (LOQ)< 15 µg/L cenam.mx
Recovery89% - 101% nih.gov
Relative Standard Deviation (RSD)< 5% nih.gov

This table summarizes typical performance metrics for IDA methods developed for volatile organic compounds, demonstrating the high level of accuracy and precision achievable with deuterated internal standards like this compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a way to solve the Schrödinger equation for many-electron systems with varying degrees of approximation. acs.org These methods are instrumental in determining the electronic structure and energetic properties of molecules like 2-Bromotoluene-3,4,5,6-D4.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. nih.govmdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. acs.org For this compound, DFT calculations, often employing a functional like B3LYP or a more modern functional from the ωB97 family combined with a suitable basis set (e.g., 6-311++G(d,p)), can be used to predict a variety of ground state properties. acs.orgepstem.net

These properties include the optimized molecular geometry (bond lengths and angles), electronic energies, and the distribution of electronic charge across the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A representative set of theoretically calculated ground state properties for this compound is presented in the table below.

PropertyPredicted ValueMethod/Basis Set
Total Energy(Value in Hartrees)DFT/B3LYP/6-311++G(d,p)
HOMO Energy(Value in eV)DFT/B3LYP/6-311++G(d,p)
LUMO Energy(Value in eV)DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap(Value in eV)DFT/B3LYP/6-311++G(d,p)
Dipole Moment(Value in Debye)DFT/B3LYP/6-311++G(d,p)
Mulliken Charge on Br(Value in e)DFT/B3LYP/6-311++G(d,p)
Mulliken Charge on C2(Value in e)DFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Beyond ground state properties, quantum chemical calculations are vital for exploring reaction mechanisms. A key aspect of this is the localization of transition states (TS), which are the highest energy points along a reaction coordinate. acs.org Identifying the geometry and energy of a transition state allows for the calculation of the activation energy barrier (ΔG‡), a critical factor in determining the rate of a chemical reaction. scribd.comuoanbar.edu.iq

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, DFT methods can be employed to map the potential energy surface. acs.orgrsc.org By locating the transition state structure between the reactants and products, the activation barrier can be determined. Comparing the activation barrier for the deuterated compound with its non-deuterated analog (2-Bromotoluene) can reveal kinetic isotope effects (KIEs), providing mechanistic insights. acs.org

Reaction ParameterCalculated Value (kcal/mol)
Energy of Reactants(Illustrative Value)
Energy of Transition State(Illustrative Value)
Energy of Products(Illustrative Value)
Activation Energy (ΔG‡) (Illustrative Value)

Note: This table illustrates the energetic parameters that would be calculated for a hypothetical reaction pathway.

Molecular Dynamics Simulations for Reactivity Prediction

While quantum mechanics focuses on the electronic structure of a few molecular states, molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.govnih.gov MD simulations provide a detailed view of molecular behavior and are invaluable for predicting reactivity by exploring conformational changes, solvent effects, and intermolecular interactions. ua.ac.bemdpi.com

MD simulations using a force field like ReaxFF, which can model chemical reactions, can be used to study the pyrolysis or combustion of this compound. mdpi.com By simulating the trajectories of thousands of molecules at high temperatures, these simulations can identify the primary decomposition pathways and the resulting products. The substitution of hydrogen with deuterium (B1214612) alters the vibrational frequencies of the C-D bonds compared to C-H bonds. This mass difference can influence bond-breaking events, and MD simulations can capture these dynamic kinetic isotope effects, which might not be apparent from static transition state calculations alone.

The reactivity of a molecule is often significantly influenced by its environment. MD simulations are particularly well-suited to model the explicit interactions between a solute, such as this compound, and the surrounding solvent molecules. nih.gov By simulating the system in a box of solvent (e.g., water, toluene (B28343), or methanol), one can calculate properties like the solvation free energy and analyze the structure of the solvent shell around the molecule. These simulations can reveal how solvent molecules orient themselves around the solute and how this organization might facilitate or hinder a particular reaction. This level of detail is crucial for understanding reactions in solution.

Interaction TypeSimulated Interaction Energy (kJ/mol)
2-Bromotoluene-D4 with Toluene(Illustrative Value)
2-Bromotoluene-D4 with Water(Illustrative Value)
2-Bromotoluene-D4 with Methanol(Illustrative Value)

Note: This table provides illustrative examples of how MD simulations can quantify intermolecular interaction energies in different solvent environments.

Computational Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. acs.orgrsc.org For this compound, these predictions are especially useful for assigning signals that are shifted due to the presence of deuterium.

DFT and other quantum chemical methods can accurately calculate the magnetic shielding tensors of nuclei, which are then converted into NMR chemical shifts. epstem.netresearchgate.net Similarly, by calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to IR and Raman spectra can be predicted. researchgate.netresearchgate.net Comparing the calculated spectrum of the deuterated compound with its non-deuterated counterpart allows for a precise understanding of the vibrational modes affected by isotopic labeling.

Spectroscopic ParameterPredicted ValueExperimental Value (if available)
¹³C NMR Shift (C1)(Illustrative ppm)(To be determined)
¹³C NMR Shift (C2)(Illustrative ppm)(To be determined)
²H NMR Shift (D3/D6)(Illustrative ppm)(To be determined)
²H NMR Shift (D4/D5)(Illustrative ppm)(To be determined)
C-D Stretch Freq. (IR)(Illustrative cm⁻¹)(To be determined)
C-Br Stretch Freq. (IR)(Illustrative cm⁻¹)(To be determined)

Note: The predicted values are illustrative and represent the output of computational spectroscopic predictions. Experimental validation is required.

NMR Chemical Shift Prediction for Deuterated Systems

The substitution of hydrogen with deuterium induces small but measurable changes in the nuclear magnetic resonance (NMR) spectra. These changes, known as isotope shifts, are a consequence of the different vibrational properties of the C-D bond compared to the C-H bond. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting these shifts. schrodinger.com

The prediction of NMR chemical shifts in deuterated molecules involves calculating the magnetic shielding tensors of the nuclei. liverpool.ac.uk The presence of deuterium, a quadrupolar nucleus, can also lead to line broadening for adjacent carbons due to scalar coupling. For this compound, the primary effect observed in the ¹³C NMR spectrum is a slight upfield shift for the deuterated aromatic carbons compared to their protonated counterparts in 2-bromotoluene (B146081). This is because the C-D bond has a lower zero-point vibrational energy and a slightly shorter average bond length than the C-H bond, leading to a small increase in electron shielding at the carbon nucleus.

While specific experimental data for this compound is not widely published, theoretical calculations can provide expected values. The table below illustrates a hypothetical comparison of calculated ¹³C NMR chemical shifts for the aromatic carbons in 2-bromotoluene and its deuterated analog, showcasing the expected isotopic shift. The predictions are based on general principles observed for deuterated aromatic compounds.

Carbon AtomPredicted δ (ppm) in 2-BromotoluenePredicted δ (ppm) in this compoundIsotope Shift (Δδ, ppm)
C3132.5132.2-0.3
C4127.8127.5-0.3
C5130.5130.2-0.3
C6127.0126.7-0.3

This table is illustrative, based on typical isotope shifts observed in deuterated aromatic compounds.

Vibrational Frequency Analysis for C-D Bonds

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The vibrational frequency of a bond is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the C-D bond has a significantly lower vibrational frequency than a C-H bond.

Theoretical vibrational frequency analysis, often performed using DFT and Hartee-Fock (HF) methods, can accurately predict these frequencies. nih.gov For this compound, the most prominent change in the vibrational spectrum compared to 2-bromotoluene is the shift of the aromatic C-H stretching modes to lower wavenumbers. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to appear around 2200-2300 cm⁻¹. researchgate.netnih.gov

A computational study on 2-bromotoluene has provided calculated vibrational frequencies for its C-H bonds. nih.gov By applying the principles of isotopic substitution, we can predict the approximate frequencies for the C-D bonds in this compound. The following table compares the calculated aromatic C-H stretching frequencies with the predicted C-D stretching frequencies.

Vibrational ModeCalculated Frequency in 2-Bromotoluene (C-H stretch, cm⁻¹)Predicted Frequency in this compound (C-D stretch, cm⁻¹)
Aromatic C-H/C-D Stretch 13085~2290
Aromatic C-H/C-D Stretch 23060~2272
Aromatic C-H/C-D Stretch 33045~2261
Aromatic C-H/C-D Stretch 43020~2242

Predicted C-D frequencies are estimated based on the relationship ν_CD ≈ ν_CH / √2 and data from related studies.

Theoretical Studies of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org Studying the KIE can provide valuable information about reaction mechanisms, particularly the nature of the transition state. mdpi.com In the case of this compound, the deuterium labels are on the aromatic ring, a site not typically involved in bond breaking unless the reaction is an electrophilic aromatic substitution.

When a C-D bond is not broken in the rate-determining step, a smaller secondary kinetic isotope effect (SKIE) may be observed. libretexts.org For reactions involving the methyl group or the bromo substituent of this compound, the deuteration of the aromatic ring would result in a SKIE. These effects arise from changes in the vibrational frequencies between the reactant and the transition state at a position adjacent to the reaction center.

Theoretical models, such as Transition State Theory (TST), are employed to calculate and interpret these effects. mdpi.com For instance, in a hypothetical Sₙ2 reaction at the methyl group, the change in hybridization of the ring carbons' neighboring atoms could lead to a small SKIE. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE would depend on whether the transition state is "tighter" or "looser" in terms of vibrational frequencies compared to the ground state.

The following table presents hypothetical KIE values for different types of reactions involving this compound, illustrating the expected effects based on established mechanistic principles.

Reaction TypeBond(s) Primarily InvolvedExpected KIE (kH/kD) TypeHypothetical kH/kD Value
Electrophilic Aromatic Substitution (e.g., Nitration)Aromatic C-DPrimary3.0 - 7.0
Side-chain reaction (e.g., Free radical bromination of methyl group)Methyl C-HSecondary0.98 - 1.02
Nucleophilic substitution at BromineC-BrSecondary0.99 - 1.01

These values are illustrative and represent typical ranges for the described reaction types.

Emerging Research Avenues and Future Prospects

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of specifically labeled compounds like 2-Bromotoluene-3,4,5,6-D4 is foundational to their application. Historically, deuteration methods have sometimes been costly, time-consuming, or lacked specificity. Consequently, a major thrust of current research is the development of more efficient, cost-effective, and selective deuteration techniques for aromatic compounds.

Key areas of innovation include:

Catalytic Hydrogen Isotope Exchange (HIE): HIE represents a powerful strategy for incorporating deuterium (B1214612) into molecules. Recent advancements focus on late-stage HIE, which allows for the deuteration of complex molecules without needing to rebuild them from scratch. Researchers are exploring catalysts based on earth-abundant metals like manganese, as well as highly efficient noble metal catalysts like iridium and rhodium, to facilitate ortho-selective deuteration with high precision. These methods often utilize heavy water (D₂O) as an abundant and cost-effective deuterium source.

Flow Synthesis: To address limitations in production scale and improve efficiency, researchers are developing flow synthesis methods. By using technologies like microwave heating in a continuous flow reactor, the synthesis of deuterated aromatic compounds can be achieved with higher throughput and improved reaction efficiency compared to traditional batch methods. This is crucial for meeting the growing demand for deuterated compounds in fields like materials science for OLEDs.

Stereoselective Deuteration: For applications in pharmaceutical and biological research, the precise three-dimensional arrangement of deuterium atoms is critical. New methods are emerging that allow for the highly controlled, stereoselective incorporation of deuterium into cyclic molecules derived from aromatic precursors, providing access to a vast number of unique stereoisotopomers that can be used to probe biological mechanisms and improve drug properties.

Deuteration Method Key Features Primary Deuterium Source Potential Advantages
Manganese-Catalyzed C-H Activation Uses earth-abundant metal catalyst; enables high ortho-selectivity.Heavy Water (D₂O)Cost-effective, improved selectivity.
Rhodium(III)-Catalyzed H/D Exchange Employs low catalyst loadings for ortho-deuteration of acidic aromatics.Heavy Water (D₂O)Cost-effective for large-scale synthesis.
Flow Synthesis with Microwave Heating Continuous production process, enhanced heating efficiency.Heavy Water (D₂O)Higher throughput, resolves production bottlenecks.
Tungsten-Complex Mediated Synthesis Allows precise, stereoselective deuterium placement on cyclohexene (B86901) rings derived from benzene (B151609).Deuterated acids and hydrides.Access to specific stereoisotopomers for pharmacokinetic studies.

Expansion of Analytical Applications in Complex Chemical Systems

Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis, particularly when coupled with mass spectrometry techniques. Their chemical similarity to the non-deuterated analyte, combined with their distinct mass, allows for highly accurate and precise measurements even in complex biological or environmental samples.

Future growth in this area includes:

Complex Matrix Analysis: In fields like food safety, environmental monitoring, and clinical diagnostics, analysts frequently encounter complex sample matrices (e.g., blood, soil, cannabis products) that can interfere with measurements. The use of deuterated internal standards is critical for correcting these "matrix effects," ensuring that the quantification of target compounds like pesticides, pollutants, or drug metabolites is reliable and accurate.

Metabolomics and Pharmacokinetics: Researchers use deuterated compounds to trace the metabolic fate of drugs and other bioactive molecules within an organism. By using a deuterated version of a compound, its absorption, distribution, metabolism, and excretion (ADME) can be precisely tracked, providing crucial information during drug discovery and development.

Stable Isotope Probing (SIP): In environmental science, deuterated compounds can be used to study the degradation of pollutants in complex ecosystems like soil. Deuterium isotope probing offers a promising method to distinguish between hazardous non-extractable residues (NERs) of a xenobiotic compound and harmless biogenic residues, simplifying chemical risk assessment.

Analytical Field Application of Deuterated Standard Benefit
Environmental Science Quantification of pollutants in environmental samples.Accurate measurement despite complex matrices (e.g., soil, water).
Pharmaceuticals Measurement of drug metabolites in biological samples (e.g., plasma, urine).Precise tracking of drug behavior in the body (pharmacokinetics).
Food & Beverage Safety Analysis of pesticides and mycotoxins in cannabis matrices.Overcomes quantitative inaccuracies caused by differing complex matrices.
Biochemistry Tracing metabolic pathways in cells.Provides deeper understanding of biological processes and disease mechanisms.

Integration with Advanced Spectroscopic and Imaging Techniques

The presence of deuterium in a molecule alters its spectroscopic signature, a property that researchers are increasingly leveraging with advanced analytical instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The substitution of protons with deuterium simplifies ¹H-NMR spectra. This "isotopic editing" is a powerful tool for studying the structure and folding of large biomolecules like proteins. By selectively deuterating parts of a protein, researchers can resolve specific signals that would otherwise be hidden in a complex spectrum, allowing for the identification of transient intermediates in processes like protein folding.

Mass Spectrometry (MS): In mass spectrometry, deuterated standards are essential for the isotope dilution method, which is a gold standard for quantitative analysis. The known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte.

Astronomical Spectroscopy: In a novel application, the James Webb Space Telescope has detected the spectral signatures of deuterated polycyclic aromatic hydrocarbons (PAHs) in interstellar space. This astronomical observation suggests that deuterated aromatic molecules could be a significant reservoir for deuterium in the galaxy, providing insights into cosmic chemical evolution.

Potential for Isotopic Probing in Materials Science Research

The "deuterium kinetic isotope effect" (KIE), where C-D bonds are stronger and break more slowly than C-H bonds, is a key principle being exploited in materials science. This effect can enhance the stability and performance of organic electronic materials.

A significant area of research is in Organic Light-Emitting Diodes (OLEDs) . The operational lifetime of OLED devices can be limited by the degradation of the organic materials, a process that often involves the breaking of C-H bonds. By strategically replacing these vulnerable C-H bonds with more robust C-D bonds, the durability and efficiency of OLEDs can be drastically improved. The growing use of deuterated materials by OLED panel manufacturers highlights this as a key technology for next-generation displays. This creates a rising demand for versatile deuterated building blocks, such as deuterated benzene and toluene (B28343) derivatives, for the synthesis of these advanced materials.

Collaborative Research Opportunities in Interdisciplinary Fields

The versatility of deuterated compounds like this compound fosters collaboration across a wide range of scientific disciplines.

Chemistry and Biology: Organic chemists developing new deuteration methods collaborate with biochemists and pharmacologists who use these compounds to study enzyme mechanisms and metabolic pathways. The ability to probe kinetic isotope effects provides deep mechanistic insights into biological processes.

Materials Science and Engineering: The synthesis of novel deuterated organic molecules is a collaborative effort between chemists and materials scientists aiming to design more durable and efficient electronic devices like OLEDs.

Environmental Science and Analytical Chemistry: Environmental scientists studying the fate of pollutants work closely with analytical chemists to develop robust methods using deuterated internal standards for tracking these compounds in the environment.

Pharmaceutical Science: The development of deuterated drugs is a highly interdisciplinary field. It involves chemists for synthesis, pharmacologists to study efficacy and metabolism, and clinicians to conduct trials. The success of drugs like deutetrabenazine has spurred significant interest in this "deuterium switch" approach to improve the properties of existing medicines.

The continued exploration of these research avenues promises to unlock the full potential of deuterated compounds, leading to groundbreaking discoveries and technological innovations.

Q & A

Q. What is the role of deuterium labeling in 2-Bromotoluene-3,4,5,6-D4 for mechanistic studies in organic synthesis?

Methodological Answer: Deuterium labeling (D4) in 2-bromotoluene enables precise tracking of hydrogen/deuterium exchange during reaction mechanisms, particularly in electrophilic aromatic substitution or coupling reactions. Researchers use nuclear magnetic resonance (NMR) to monitor isotopic shifts (e.g., disappearance of proton signals at 3,4,5,6 positions) or mass spectrometry (MS) to quantify isotopic enrichment. For example, in Suzuki-Miyaura cross-coupling, deuterium labeling helps identify whether bromine substitution occurs via retention or scrambling of the aromatic ring structure .

Q. How should researchers validate the isotopic purity of this compound before experimental use?

Methodological Answer: Isotopic purity (>98 atom% D) must be confirmed using:

  • High-resolution mass spectrometry (HRMS): Compare observed isotopic patterns with theoretical distributions.
  • 1H NMR: Absence of proton signals at δ 6.5–7.5 ppm (aromatic protons) confirms deuterium incorporation at positions 3,4,5,5.
  • Isotope ratio mass spectrometry (IRMS): Quantifies deviations in deuterium enrichment caused by isotopic impurities .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • GC-MS with electron ionization (EI): Use selective ion monitoring (SIM) for m/z 175 (M+ for C7H3D4Br) and m/z 179 (M+4 for potential isotopic impurities).
  • LC-MS/MS with APCI ionization: Enhances sensitivity for trace analysis in biological matrices (e.g., metabolic flux studies).
  • Deuterium NMR (2H NMR): Detects isotopic scrambling during storage or reaction conditions .

Advanced Research Questions

Q. How can isotopic interference from this compound be mitigated in tandem mass spectrometry (MS/MS) workflows?

Methodological Answer: Isotopic overlap with non-deuterated analogs (e.g., natural abundance bromine isotopes) can distort quantification. Mitigation strategies include:

  • Chromatographic separation: Optimize HPLC gradients to resolve deuterated and non-deuterated species.
  • High-resolution MS: Use Q-TOF or Orbitrap instruments to distinguish m/z differences <0.02 Da.
  • Mathematical correction: Apply isotope dilution equations to subtract background signals from natural isotopic contributions .

Q. What experimental controls are critical when studying isotopic scrambling in this compound under acidic/basic conditions?

Methodological Answer:

  • Acid/Base Stability Tests: Incubate the compound in D2O (pH 1–14) and analyze via 2H NMR to detect H/D exchange.
  • Temperature-Dependent Kinetics: Use Arrhenius plots to model scrambling rates.
  • Internal Standards: Co-inject deuterated analogs (e.g., toluene-d8) to differentiate between solvent-induced vs. intrinsic instability .

Q. How do researchers reconcile contradictory data on the stability of this compound in long-term storage?

Methodological Answer: Discrepancies in stability studies often arise from:

  • Storage Conditions: Light exposure (UV degradation) or temperature fluctuations. Store in amber vials at –20°C under inert gas (Ar/N2).
  • Isotopic Purity: Cross-validate supplier data (e.g., CIL vs. CDN Isotopes) using HRMS and NMR.
  • Matrix Effects: Stability in solvents (e.g., DMSO vs. hexane) varies due to deuteration exchange; pre-test solubility and degradation .

Experimental Design & Data Analysis

Q. How to design a metabolic flux analysis using this compound as a tracer in microbial systems?

Methodological Answer:

  • Tracer Pulse: Introduce 13C/2H dual-labeled 2-bromotoluene into microbial cultures.
  • Sampling Timepoints: Collect extracellular metabolites at 0, 15, 30, 60 min for LC-MS/MS analysis.
  • Data Processing: Use software (e.g., IsoCor2) to correct for natural isotope abundance and calculate flux ratios.
  • Validation: Compare with non-deuterated controls to exclude isotopic dilution effects .

Q. What computational tools are recommended for modeling deuterium kinetic isotope effects (KIEs) in reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for H vs. D substitution at positions 3,4,5,6 using Gaussian or ORCA.
  • Kinetic Monte Carlo (KMC): Simulate reaction pathways under varying temperatures.
  • Benchmarking: Compare computed KIEs with experimental data from stopped-flow NMR or MS .

Handling & Safety Considerations

Q. What protocols ensure safe handling of this compound given its brominated aromatic structure?

Methodological Answer:

  • Ventilation: Use fume hoods for all manipulations (bromine vapor toxicity).
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Spill Management: Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .

Q. How should researchers handle isotopic cross-contamination when working with this compound and non-deuterated analogs?

Methodological Answer:

  • Dedicated Glassware: Avoid shared equipment; use separate HPLC columns for deuterated/non-deuterated samples.
  • Workflow Segregation: Schedule deuterated experiments on separate days.
  • Decontamination: Rinse instruments with deuterated solvents (e.g., DMSO-d6) before reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.